molecular formula C14H20N4O5S B5156969 4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine

4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine

Cat. No. B5156969
M. Wt: 356.40 g/mol
InChI Key: NUYMPPKHQBSYGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those resembling 4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine, involves strategic chemical reactions that ensure the introduction of functional groups at specific positions. For instance, concise synthesis methods have been reported for creating morpholine derivatives through reactions involving amino alcohols or diamines with α-phenylvinylsulfonium salts, showcasing regio- and diastereoselectivity (Matlock et al., 2015). Such methodologies highlight the synthetic versatility and chemical creativity required to construct complex molecules like 4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine.

Molecular Structure Analysis

The molecular structure of related compounds often features specific conformations and crystal structures that can be indicative of the molecule's behavior. For example, certain morpholine derivatives have been studied for their crystal structures, demonstrating chair conformations and specific spatial arrangements (Aydinli & Sayil, 2010). These structural insights are crucial for understanding the interaction potentials of 4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine at the molecular level.

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to various outcomes based on the reactants and conditions employed. For example, reactions with alpha-phenylvinylsulfonium salts can yield morpholines with high levels of regio- and diastereoselectivity, reflecting the compound's reactivity and potential for further chemical modifications (Matlock et al., 2015).

properties

IUPAC Name

4-(5-nitro-2-piperazin-1-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S/c19-18(20)12-1-2-13(16-5-3-15-4-6-16)14(11-12)24(21,22)17-7-9-23-10-8-17/h1-2,11,15H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYMPPKHQBSYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Nitro-2-piperazin-1-ylphenyl)sulfonyl]morpholine

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